molecular formula C18H21ClN2O2S B6643175 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine

1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine

Cat. No. B6643175
M. Wt: 364.9 g/mol
InChI Key: QSANELWXFLQIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine, also known as CMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPS belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine has been found to have potential applications in various fields of scientific research. One of the primary areas of interest is in the study of serotonin receptors. 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine has been shown to selectively bind to the 5-HT7 receptor subtype, which is involved in various physiological processes such as sleep, mood regulation, and cognition. This makes 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine a useful tool for studying the pharmacology of the 5-HT7 receptor and its potential therapeutic applications.
Another area of research where 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine has been used is in the study of pain perception. 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine has been found to have an analgesic effect in animal models, and this has led to further investigations into its potential use as a pain medication.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine involves its selective binding to the 5-HT7 receptor subtype. This binding leads to the activation of various signaling pathways, including the cyclic AMP (cAMP) pathway. The activation of these pathways ultimately leads to the physiological effects observed with 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine, such as analgesia and regulation of mood and sleep.
Biochemical and Physiological Effects:
1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine has been found to have various biochemical and physiological effects. In addition to its analgesic effect, 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine has been shown to have a sedative effect in animal models. This effect is thought to be related to its binding to the 5-HT7 receptor, which is involved in the regulation of sleep.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine in lab experiments is its selectivity for the 5-HT7 receptor subtype. This allows researchers to study the pharmacology of this receptor in a more specific manner. However, one limitation of using 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine is its relatively low potency compared to other compounds that target the 5-HT7 receptor. This can make it challenging to achieve the desired physiological effects at lower concentrations.

Future Directions

There are several future directions for research involving 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine. One area of interest is in the development of more potent analogs of 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine that can be used in lower concentrations. Another direction is in the study of the potential therapeutic applications of 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine in various diseases, such as depression and anxiety disorders. Additionally, further investigations into the mechanism of action of 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine and its effects on other physiological processes could lead to the development of new treatments for various conditions.

Synthesis Methods

The synthesis of 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using methods such as recrystallization or column chromatography. The yield of 1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine can range from 50-80%, depending on the reaction conditions.

properties

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-14-3-5-16(6-4-14)20-9-11-21(12-10-20)24(22,23)17-7-8-18(19)15(2)13-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSANELWXFLQIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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